molecular formula C16H13FO3 B1327965 3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone CAS No. 898779-24-3

3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone

Cat. No.: B1327965
CAS No.: 898779-24-3
M. Wt: 272.27 g/mol
InChI Key: JKHBADFIFWMJGG-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone is an organic compound that features a dioxolane ring and a fluorinated benzophenone moiety

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone exerts its effects involves interactions with molecular targets and pathways specific to its structure. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the fluorinated benzophenone moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone is unique due to the presence of both the dioxolane ring and the fluorinated benzophenone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHBADFIFWMJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645061
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-24-3
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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